2,2-Difluoropentane-1,3-diol
Description
Significance of Fluorine in Modulating Molecular Structure and Reactivity
The strategic placement of fluorine atoms is a powerful tool in molecular design. acs.org Fluorine's high electronegativity and relatively small size compared to other halogens allow it to dramatically influence a molecule's electronic properties and shape without adding significant bulk. nih.gov
Stereoelectronic Effects of Geminal Difluorination
The presence of a geminal difluoro group introduces potent stereoelectronic effects that can dictate molecular conformation and reactivity. The C-F bond is highly polarized, creating a carbon atom with a partial positive charge and a low-energy σ* antibonding orbital. nih.gov This allows for significant hyperconjugative interactions, where an adjacent electron-donating group can donate electron density into this orbital.
One of the most notable phenomena is the "fluorine gauche effect," where a gauche (synclinal) conformation is often preferred in X-C-C-F systems due to stabilizing hyperconjugative interactions (σC–H → σ*C–F). nih.govacs.org For a 1,3-diol like 2,2-difluoropentane-1,3-diol, the interactions between the C-F bonds and the adjacent hydroxyl groups are critical in determining the molecule's preferred three-dimensional structure. These interactions can influence the orientation of the hydroxyl groups, affecting their hydrogen bonding capabilities and reactivity.
Perturbation of Molecular Conformation by Fluorine Substitution
Fluorine substitution serves as a powerful tool for controlling molecular shape. nih.gov Unlike larger halogens, fluorine's small van der Waals radius means it can often replace hydrogen without causing major steric clashes. nih.gov However, the strong dipole moment of the C-F bond introduces significant electrostatic interactions that can favor or destabilize certain conformations. nih.gov
In a flexible chain like a pentane (B18724) derivative, the cumulative effect of these dipole-dipole interactions and hyperconjugative effects can lead to a more ordered and predictable conformation compared to its non-fluorinated counterpart. acs.org This conformational control is a key reason for the increasing use of fluorination in the design of bioactive molecules and advanced materials. nih.gov
Overview of Fluorinated Diols in Advanced Chemical Synthesis and Materials Science Research
Fluorinated diols are valuable building blocks in the synthesis of high-performance polymers and specialized materials. Their incorporation can impart a range of desirable properties, including enhanced thermal stability, chemical resistance, and specific surface properties like hydrophobicity. mdpi.commdpi.com
For instance, fluorinated polyurethanes, synthesized from fluorinated diols and isocyanates, exhibit excellent thermal and chemical stability due to the strength of the C-F bond. mdpi.com These materials find applications in demanding environments, such as in the aerospace industry. mdpi.com The presence of hydroxyl groups in fluorinated diols allows for their straightforward integration into polyesters, polyethers, and other polymers. mdpi.commdpi.com The diol's structure, including the placement and number of fluorine atoms, can be tailored to fine-tune the properties of the resulting material.
| Fluorinated Monomer Type | Resulting Polymer Property | Potential Application |
| Fluorinated Diols | Enhanced thermal stability, chemical resistance, low surface energy | High-performance polyurethanes, polyesters mdpi.com |
| Perfluorinated Building Blocks | Increased hydrophobicity, oxidative resistance | Advanced coatings, membranes, liquid crystals mdpi.com |
| Fluorinated Capping Agents | Modified surface properties without altering bulk mechanics | Surface-modified polymers with enhanced hydrophobicity mdpi.com |
Research Landscape of this compound within Organofluorine Chemistry
Direct research focused exclusively on this compound is not prominent in the current scientific literature. However, the synthesis and application of gem-difluorinated compounds is a very active area of research. rsc.orgresearchgate.netnih.gov The synthesis of such molecules often involves specialized fluorinating agents and reaction conditions. Methods for creating gem-difluoroalkanes include oxidative desulfurization-difluorination of thioethers and migratory gem-difluorination of alkenes using hypervalent iodine reagents. researchgate.netnih.gov
The potential of this compound lies in its role as a chiral building block. The presence of two stereocenters (at C1 and C3) means it can be used to construct complex, stereochemically defined molecules. The synthesis of chiral fluorine-containing molecules is a significant challenge and a major focus in medicinal and agricultural chemistry. researchgate.netacs.orgacs.org Given the known effects of gem-difluorination on the physicochemical properties of molecules—such as acidity, lipophilicity, and metabolic stability—this compound represents a potentially valuable, yet underexplored, scaffold for the development of new pharmaceuticals and functional materials. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C5H10F2O2 |
|---|---|
Molecular Weight |
140.13 g/mol |
IUPAC Name |
2,2-difluoropentane-1,3-diol |
InChI |
InChI=1S/C5H10F2O2/c1-2-4(9)5(6,7)3-8/h4,8-9H,2-3H2,1H3 |
InChI Key |
YRHUXXRNPPIDKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CO)(F)F)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Difluoropentane 1,3 Diol and Analogue Structures
Strategies for the Construction of Geminal Difluoromethylene Moieties
The incorporation of a CF2 group is a cornerstone of modern organofluorine chemistry. researchgate.netresearchgate.net This structural motif can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable feature in pharmaceuticals and agrochemicals. nih.gov Several methods have been developed to construct this moiety, ranging from direct fluorination of methylene (B1212753) compounds to the transformation of other functional groups.
Direct fluorination involves the replacement of two hydrogen atoms on a single carbon with fluorine. This is typically achieved using powerful electrophilic fluorinating agents on activated methylene groups, such as those positioned between two carbonyl groups in a 1,3-dicarbonyl system. nih.gov
N-Fluorosulfonimides are highly effective and widely used electrophilic fluorinating agents. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) are stable, solid compounds that are safer to handle than elemental fluorine. wikipedia.orgsigmaaldrich.com They are particularly effective for the α,α-difluorination of 1,3-dicarbonyl compounds, which are ideal precursors for 2,2-difluoro-1,3-diols. The reaction proceeds via the enolate or enol form of the dicarbonyl compound, which acts as a nucleophile, attacking the electron-deficient fluorine atom of the N-F reagent. wikipedia.orgbeilstein-journals.org
The synthesis typically starts with a β-diketone, such as pentane-2,4-dione. A first fluorination yields the 2-fluoro-1,3-diketone intermediate. A second fluorination, often requiring a base to facilitate the enolization of the less reactive monofluoro-diketone, then provides the 2,2-difluoro-1,3-diketone. nih.gov Subsequent reduction of the two ketone groups yields the target 2,2-difluoropentane-1,3-diol.
| Reagent Class | Example Reagent | Description |
| N-Fluorosulfonimides | N-Fluorobenzenesulfonimide (NFSI) | A stable, solid electrophilic fluorinating agent used for the difluorination of activated methylene compounds like β-diketones. wikipedia.orgsigmaaldrich.com |
| N-Fluorodisulfonimides | N-Fluoro-o-benzenedisulfonimide (NFOBS) | Another powerful electrophilic N-F reagent known for its high reactivity in fluorinating carbon nucleophiles. wikipedia.org |
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. organic-chemistry.orgresearchgate.net In the context of fluorinated diol synthesis, the selective oxidation of an α,α-difluoro alcohol can be a critical step. For instance, if a synthetic route produces a difluorinated alcohol, it can be oxidized to the corresponding ketone or aldehyde. khanacademy.orgorganic-chemistry.org This carbonyl group can then serve as a handle for further carbon-carbon bond formation or other modifications before a final reduction step to generate the desired diol structure.
A variety of modern oxidizing agents can be employed, often chosen for their mildness and selectivity to avoid side reactions. Reagents like Dess-Martin periodinane (DMP), pyridinium (B92312) chlorochromate (PCC), or systems using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a co-oxidant are commonly used. organic-chemistry.org For example, the oxidation of a difluoro secondary alcohol would yield a difluoro ketone. khanacademy.org A combination of Selectfluor and sodium bromide has also been shown to be an effective system for oxidizing alcohols, including the oxidative cyclization of diols to lactones. nih.gov
A diverse array of reagents is available for introducing fluorine, broadly categorized as nucleophilic or electrophilic. tcichemicals.com
Electrophilic Fluorination: As discussed, electrophilic reagents transfer a fluorine cation (F+) equivalent to a nucleophilic carbon center. organicreactions.org Selectfluor, a trademarked N-F reagent, is among the most widely used due to its stability, safety, and effectiveness. wikipedia.orgsigmaaldrich.com In the synthesis of 2,2-difluoro-1,3-dicarbonyls, Selectfluor is often the reagent of choice for reacting with the enolate of the parent diketone. nih.govbeilstein-journals.org
Nucleophilic Fluorination: These reagents deliver a fluoride (B91410) anion (F-) to an electrophilic carbon. Common nucleophilic sources include diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). tcichemicals.comacs.org These are often used for the deoxyfluorination of alcohols or for converting carbonyl compounds into geminal difluorides. nih.gov In the context of diol synthesis, a β-hydroxy ketone precursor could be treated with DAST; this could potentially lead to the fluorination of the alcohol and the conversion of the ketone to a difluoromethylene group, though controlling selectivity can be challenging. A more controlled approach involves the nucleophilic opening of an epoxide with a fluoride source, followed by deoxyfluorination of a resulting alcohol, a strategy used in the synthesis of vicinal difluorodiols. nih.govresearchgate.net
| Fluorination Type | Reagent Example | Typical Application in CF2 Diol Synthesis |
| Electrophilic | Selectfluor [F-TEDA-BF4] | Difluorination of β-diketone precursors at the α-position. nih.govbeilstein-journals.orgnih.gov |
| Nucleophilic | Diethylaminosulfur trifluoride (DAST) | Deoxyfluorination of a β-hydroxy ketone precursor or conversion of a ketone to a CF2 group. nih.govtcichemicals.com |
Direct Fluorination Approaches
Formation of the 1,3-Diol Backbone
The characteristic 1,3-diol arrangement requires a reliable method for carbon-carbon bond formation that establishes the correct spacing between the hydroxyl groups.
The aldol (B89426) reaction is a powerful and versatile tool for forming carbon-carbon bonds and is a cornerstone of synthetic organic chemistry. researchgate.netwikipedia.org It involves the reaction of an enolate (from an aldehyde or ketone) with another carbonyl compound to form a β-hydroxy carbonyl compound. wikipedia.org This product is a direct precursor to a 1,3-diol upon reduction of the remaining carbonyl group.
In the synthesis of a fluorinated diol like this compound, a crossed-aldol reaction could be envisioned. For example, the enolate of acetone (B3395972) could react with a 2,2-difluoroaldehyde, such as 2,2-difluoropropanal. This would directly generate the carbon skeleton and one of the hydroxyl groups. The subsequent stereoselective reduction of the ketone would complete the synthesis of the 1,3-diol. The control of stereoselectivity in aldol reactions is well-developed, allowing access to specific diastereomers of the final product. wikipedia.org The use of chiral auxiliaries or catalysts can even render the reaction enantioselective. researchgate.net This approach is valuable for building complex fluorinated molecules and has been applied in the synthesis of various bioactive compounds. researchgate.netpurdue.edu
A retrosynthetic analysis of this compound highlights the aldol reaction's utility. The key C-C bond disconnection is between the carbon bearing the CF2 group (C2) and the adjacent CH(OH) group (C3), leading back to a difluorinated ketone/aldehyde and an enolate. libretexts.org
Stereoselective Reduction of Carbonyl Compounds Preceding Diol Formation
The stereoselective reduction of a carbonyl compound to its corresponding alcohol is a foundational step in the synthesis of many chiral molecules, including diol precursors. google.com This process involves the conversion of a -C=O group to a -C*-OH group, where the asterisk denotes a newly formed chiral center. google.com A notable method for achieving this transformation with high stereoselectivity is the Meerwein-Ponndorf-Verley (MPV) reaction. google.com This reaction can be conducted under mild conditions, for instance at temperatures around 50°C or lower, and can yield a significant excess of the desired optically active chiral alcohol, often between 90% and 97%. google.com
In the context of synthesizing complex molecules, the reduction of a prochiral ketone is a key step. For example, the synthesis of intermediates for antiviral drugs has utilized stereoselective reduction processes. google.com While specific examples for the direct precursor to this compound are not detailed in the provided information, the general principle of employing chiral auxiliaries and mediators like aluminum isopropoxide in MPV reductions is a well-established strategy to control the stereochemical outcome. google.com The use of chiral diols as auxiliaries in these reductions has also been reported to achieve asymmetric induction. google.com
DFMBA-Mediated Fluorination of Corresponding 1,3-Diol Substrates
A significant advancement in the synthesis of fluorinated diols involves the use of 2,2-difluoro-1,3-dimethylimidazolidine (B149852) (DFMBA) as a selective monofluorinating agent. rsc.org This reagent has proven effective for the monofluorination of 1,2- and 1,3-diols, offering a pathway to optically active fluorohydrin derivatives. rsc.org The reaction of a diol with DFMBA allows for the targeted introduction of a single fluorine atom. rsc.org While the provided information focuses on monofluorination, the principles of using such reagents highlight a potential strategy that could be adapted for the synthesis of difluorinated compounds like this compound, likely through a multi-step process or by using a substrate already containing one fluorine atom.
Advanced Synthetic Protocols for this compound
The quest for more efficient and versatile synthetic methods has led to the development of advanced protocols that emphasize modularity and convergence.
Development of Modular and Convergent Synthetic Routes
Modular and convergent synthetic strategies offer significant advantages in terms of efficiency and the ability to generate diverse molecular structures from common intermediates. These routes involve the assembly of complex molecules from smaller, pre-functionalized building blocks. An example of a convergent approach is the synthesis of 1,3-dithian-2-ones through the radical addition of xanthates to alkenes that have a strategically placed leaving group. researchgate.net This method is notable for its atom economy, as both sulfur atoms from the xanthate are incorporated into the final product. researchgate.net Such modular approaches, while not directly described for this compound in the provided context, represent a powerful paradigm in modern organic synthesis that could be applied to its construction.
Sustainable and Green Chemistry Approaches in Fluorodiol Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. nih.govresearchgate.net This includes the use of greener solvents, catalysts, and more energy-efficient reaction conditions. rsc.org
In the context of fluorination, developing environmentally benign methods is a key focus. For instance, recent advancements have led to the development of a green synthetic process for sulfonyl fluorides using readily available and less hazardous materials, which generates only non-toxic salts as byproducts. eurekalert.org While this specific reaction is for sulfonyl fluorides, it exemplifies the trend towards safer and more sustainable fluorination chemistry. eurekalert.org The application of biocatalysis, such as the use of keto-reductases for the reduction of carbonyl compounds, also represents a significant step towards greener syntheses of chiral alcohols and diols. researchgate.net These biocatalytic methods often occur under mild conditions in aqueous media, further enhancing their environmental credentials. researchgate.net The broader adoption of such green chemistry principles is anticipated to play a crucial role in the future manufacturing of fluorinated compounds like this compound. unife.it
Stereochemical Control and Asymmetric Synthesis of 2,2 Difluoropentane 1,3 Diol
Enantioselective and Diastereoselective Synthesis of Fluorinated 1,3-Diols.nih.govrsc.org
The synthesis of optically pure 1,3-diols is of great interest as this structural motif is present in numerous natural products and pharmaceuticals. nih.govrsc.org The introduction of fluorine atoms into these molecules can significantly alter their biological and physical properties. nih.gov Therefore, developing methods for the enantioselective and diastereoselective synthesis of fluorinated 1,3-diols is a key area of research. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. nih.gov
Application of Chiral Auxiliaries and Catalysts in Stereocontrol.cyu.frthieme-connect.com
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. thieme-connect.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), have proven effective in the stereoselective alkylation, hydroxylation, and fluorination of amide enolates, providing access to enantiopure chiral acids, aldehydes, and alcohols. cyu.fr
Similarly, chiral catalysts are used in smaller, substoichiometric amounts to generate large quantities of a chiral product. These catalysts create a chiral environment around the reacting molecules, favoring the formation of one stereoisomer over the other. nih.gov
Chiral lithium binaphtholates have emerged as effective catalysts for various asymmetric transformations, including the synthesis of 1,3-diols. thieme-connect.comacs.org For instance, a direct enantioselective aldol-Tishchenko reaction catalyzed by chiral lithium diphenylbinaphtholate can produce 1,3-diols with high diastereoselectivity and enantiomeric excess. thieme-connect.comacs.org This reaction proceeds through the formation of a monobenzoyl 1,3-diol intermediate, which is then hydrolyzed to yield the desired diol. thieme-connect.com The presence of phenyl groups at the 3- and 3'-positions of the binaphtholate catalyst is crucial for achieving high enantioselectivity. thieme-connect.com The proposed mechanism suggests that the initial aldol (B89426) reaction is reversible, and the stereoselectivity is determined by the subsequent hydride shift. thieme-connect.com
Furthermore, lithium binaphtholate catalysts have been successfully employed in the asymmetric addition of lithium acetylides to carbonyl compounds, affording chiral propargylic alcohols, which can be precursors to other functionalized molecules. nih.govacs.orgorganic-chemistry.org The slow addition of the carbonyl compound to the lithium acetylide has been shown to improve the enantioselectivity of this reaction. nih.govorganic-chemistry.org
Kinetic Resolution and Dynamic Kinetic Resolution Strategies.mdpi.com
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. mdpi.com In an ideal kinetic resolution, one enantiomer reacts completely to form a new product, while the other enantiomer remains unreacted, allowing for their separation. youtube.com However, the maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. mdpi.com
Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with an in situ racemization of the slower-reacting enantiomer. mdpi.comyoutube.com This allows for the theoretical conversion of the entire racemic starting material into a single, enantiomerically pure product. mdpi.comyoutube.com DKR has been successfully applied to the synthesis of various chiral compounds, including those with fluorinated stereocenters. youtube.comcas.cn For example, isothiourea-catalyzed DKR has been used for the synthesis of tetra-substituted compounds with excellent yield and enantioselectivity. youtube.com
Conformational Analysis of Stereoisomers of 2,2-Difluoropentane-1,3-diol.acs.orgnih.gov
The three-dimensional structure, or conformation, of a molecule plays a critical role in its reactivity and biological activity. The introduction of fluorine atoms can significantly influence the preferred conformation of a molecule due to stereoelectronic effects. nih.govresearchgate.netnih.gov
Influence of Fluorine on Preferred Conformations (e.g., Gauche Effect, Stabilized Conformations).researchgate.netwikipedia.orgnih.gov
A key phenomenon governing the conformation of fluorinated alkanes is the "gauche effect." wikipedia.orgnih.gov This effect describes the tendency of a molecule to adopt a gauche conformation (a dihedral angle of approximately 60°) rather than the sterically less hindered anti conformation (a dihedral angle of 180°). wikipedia.org In the context of 1,2-difluoroethane, the gauche conformation is more stable due to a stabilizing hyperconjugative interaction between the C-H σ bonding orbital and the C-F σ* antibonding orbital. wikipedia.org This interaction is most effective in the gauche arrangement. wikipedia.org
Methodologies for Stereoisomer Separation and Purity Determination.nih.gov
The separation of stereoisomers is a crucial step in asymmetric synthesis. For diols, a common strategy involves chemical derivatization to facilitate separation. researchgate.net For example, 1,3-diols can be converted into 1,3-dioxane (B1201747) derivatives through acetalization, which can then be separated more easily. researchgate.net
Spectroscopic Characterization of 2,2 Difluoropentane 1,3 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be the primary tool for elucidating the complex structure of 2,2-Difluoropentane-1,3-diol. A combination of 1H, 13C, and 19F NMR experiments would be essential for a complete assignment of the molecule's constitution and stereochemistry.
Comprehensive 1H, 13C, and 19F NMR for Structural Elucidation
A detailed analysis of the 1H, 13C, and 19F NMR spectra would provide a complete picture of the atomic connectivity.
1H NMR: The proton NMR spectrum would be expected to show distinct signals for the hydroxyl protons, the methine proton at C3, the methylene (B1212753) protons at C1 and C4, and the methyl protons at C5. The chemical shifts and coupling patterns would provide information about the electronic environment and neighboring protons.
13C NMR: The carbon NMR spectrum would display five unique signals corresponding to each carbon atom in the pentane (B18724) chain. The carbon attached to the two fluorine atoms (C2) would exhibit a characteristic triplet due to one-bond C-F coupling. The chemical shifts would be indicative of the hybridization and substitution of each carbon.
19F NMR: The fluorine NMR is a powerful tool for studying fluorinated compounds due to its high sensitivity and wide chemical shift range. huji.ac.ilwikipedia.org For this compound, the two fluorine atoms at the C2 position are diastereotopic due to the chiral center at C3. This would likely result in two distinct signals in the 19F NMR spectrum, each coupled to the other (geminal 2JFF coupling) and to the neighboring protons. semanticscholar.org
Table 1: Hypothetical 1H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-1 | Predicted Value | dd | 2JHH', 3JH1-H3 |
| H-1' | Predicted Value | dd | 2JHH', 3JH1'-H3 |
| OH-1 | Predicted Value | br s | - |
| H-3 | Predicted Value | m | 3JH3-H1, 3JH3-H1', 3JH3-H4, 3JH3-H4', 3JH3-F |
| OH-3 | Predicted Value | br s | - |
| H-4 | Predicted Value | m | 2JHH', 3JH4-H3, 3JH4-H5 |
| H-4' | Predicted Value | m | 2JHH', 3JH4'-H3, 3JH4'-H5 |
| H-5 | Predicted Value | t | 3JH5-H4 |
Table 2: Hypothetical 13C NMR Data for this compound
| Carbon | Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C-1 | Predicted Value | s |
| C-2 | Predicted Value | t (1JCF) |
| C-3 | Predicted Value | t (2JCF) |
| C-4 | Predicted Value | t (3JCF) |
| C-5 | Predicted Value | s |
Table 3: Hypothetical 19F NMR Data for this compound
| Fluorine | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| F-a | Predicted Value | ddd | 2JFF, 3JF-H3, 3JF-H1 |
| F-b | Predicted Value | ddd | 2JFF, 3JF-H3, 3JF-H1 |
Determination of Dihedral Angles and Conformation via J-Coupling Analysis
The through-bond scalar couplings (J-couplings) between nuclei are dependent on the dihedral angles separating them, as described by the Karplus equation. A detailed analysis of the various homonuclear (3JHH) and heteronuclear (3JHF, 3JCF) coupling constants would allow for the determination of the preferred conformation of the molecule in solution. The magnitudes of these couplings would provide insights into the rotational preferences around the C1-C2, C2-C3, and C3-C4 bonds.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
A suite of 2D NMR experiments would be employed to unambiguously assign all proton and carbon signals and to further probe the molecule's three-dimensional structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity of the pentane backbone.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of the 13C spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. This would be instrumental in determining the relative stereochemistry of the chiral centers and the preferred conformation of the molecule.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
IR Spectrum: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching vibrations of the hydroxyl groups. Strong C-F stretching absorptions would be anticipated in the 1000-1200 cm-1 region. C-O stretching and C-H stretching and bending vibrations would also be present.
Raman Spectrum: The Raman spectrum would also show characteristic bands for the C-F and C-O bonds. The C-C backbone vibrations would likely be more prominent in the Raman spectrum than in the IR.
Table 4: Hypothetical Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
| O-H | Stretching | 3200-3600 (broad) |
| C-H | Stretching | 2850-3000 |
| C-F | Stretching | 1000-1200 (strong) |
| C-O | Stretching | 1050-1150 |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide additional structural information.
Molecular Ion: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]+) or a protonated/sodiated adduct ([M+H]+, [M+Na]+), which would confirm the elemental composition of C5H10F2O2.
Fragmentation Pattern: The electron ionization (EI) mass spectrum would likely show characteristic fragmentation patterns, including the loss of water (H2O), hydrogen fluoride (B91410) (HF), and cleavage of the carbon-carbon bonds. The observed fragments would help to corroborate the proposed structure.
Table 5: Hypothetical Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| Predicted [M+H]+ | Molecular Ion + H+ |
| Predicted [M+Na]+ | Molecular Ion + Na+ |
| Predicted [M-H2O]+ | Loss of water |
| Predicted [M-HF]+ | Loss of hydrogen fluoride |
| Other fragments | Cleavage of C-C bonds |
X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles. Crucially, for a chiral molecule, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, providing an unambiguous three-dimensional representation of the molecule in the solid state.
Advanced Spectroscopic Methods for Investigating Molecular Dynamics
The conformational landscape and dynamic behavior of molecules like this compound are governed by a delicate balance of steric and electronic interactions, including intramolecular hydrogen bonding. Advanced spectroscopic methods provide the necessary tools to probe these subtle energetic differences and the transitions between various conformational states.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Multidimensional and multinuclear NMR spectroscopy stands as a cornerstone for the detailed structural and dynamic analysis of fluorinated organic compounds. For this compound, a suite of NMR experiments would be indispensable.
¹H and ¹³C NMR: These standard techniques provide initial structural verification. Chemical shifts and coupling constants offer preliminary insights into the molecular environment.
¹⁹F NMR: As a nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is exceptionally sensitive to the local electronic environment. The chemical shifts of the fluorine atoms in this compound would be highly informative about the molecule's conformational preferences.
Advanced NMR Techniques: Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine through-space proximities between atoms, providing crucial data for establishing the three-dimensional structure and preferred conformations. Furthermore, variable temperature (VT) NMR studies can be employed to investigate the thermodynamics of conformational exchange processes, allowing for the determination of energy barriers between different conformers. The analysis of complex, second-order spectra, often encountered in fluorinated compounds, may necessitate sophisticated simulation algorithms to extract accurate coupling constants. acs.orgsoton.ac.uk
Infrared (IR) Spectroscopy:
Infrared spectroscopy is particularly powerful for studying hydrogen bonding interactions, which are expected to play a significant role in the molecular dynamics of this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy: By analyzing the O-H stretching region of the IR spectrum, it is possible to distinguish between "free" hydroxyl groups and those involved in intramolecular hydrogen bonds. researchgate.net The relative intensities of these bands can provide quantitative information about the equilibrium between different hydrogen-bonded structures. researchgate.net The polarity of the chemical environment can significantly influence this equilibrium. researchgate.net
Computational Modeling in Conjunction with Spectroscopy:
To fully interpret experimental spectroscopic data, computational methods are often employed.
Density Functional Theory (DFT) Calculations: DFT calculations can be used to model the geometries and energies of various possible conformers of this compound. researchgate.net By calculating theoretical spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) for each conformer, a direct comparison with experimental data can be made, aiding in the assignment of observed signals and the validation of the proposed structures. researchgate.net
The combination of these advanced spectroscopic methods, supported by computational analysis, is crucial for a comprehensive understanding of the molecular dynamics of this compound. While specific experimental data tables for this compound are not currently available in the cited literature, the established methodologies for similar fluorinated diols and alkanes provide a clear roadmap for future investigations. acs.orgresearchgate.net
Computational and Theoretical Investigations of 2,2 Difluoropentane 1,3 Diol
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2,2-Difluoropentane-1,3-diol at the atomic level. These methods solve the Schrödinger equation (or its approximations) for the molecule, providing insights into its geometry, stability, and electronic nature.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For this compound, DFT would be the primary tool for determining its most stable three-dimensional structure. The process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.
Functionals like B3LYP or those from the M06 suite, paired with a suitable basis set such as 6-311+G(d,p), would be employed to account for electron correlation and dispersion forces, which are crucial in fluorinated systems. nih.govnih.gov This level of theory can accurately predict bond lengths, bond angles, and dihedral angles.
Beyond geometry, DFT calculations would reveal key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A larger gap suggests higher stability. Furthermore, analysis of the molecular electrostatic potential (MEP) map would identify the electron-rich and electron-poor regions of the molecule, highlighting the electronegative fluorine and oxygen atoms as sites susceptible to electrophilic attack.
Ab Initio and Semi-Empirical Methods for Conformational Energy Landscapes
While DFT is powerful, a comprehensive study would also involve ab initio and semi-empirical methods to map out the conformational energy landscape. Ab initio methods, like Møller-Plesset perturbation theory (MP2), are derived directly from first principles without experimental parameters, offering a high level of accuracy, albeit at a greater computational expense.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate, they are significantly faster, making them suitable for initial, broad conformational searches of a flexible molecule like this compound. This initial scan can identify a set of low-energy conformers that can then be subjected to more rigorous DFT or ab initio calculations for refinement. This multi-tiered approach ensures a thorough exploration of the vast conformational space. nih.gov
Detailed Conformational Analysis and Energetics
The presence of two hydroxyl groups and a gem-difluoro group on a flexible pentane (B18724) chain suggests a complex conformational behavior governed by a delicate balance of intramolecular forces.
Influence of Solvent Polarity on Conformational Preferences
The preferred conformation of this compound is expected to be highly dependent on its environment. In the gas phase or in non-polar solvents, intramolecular hydrogen bonding between the two hydroxyl groups, or between a hydroxyl group and a fluorine atom, would likely dominate, leading to more compact, cyclic-like structures.
To simulate this, computational models would incorporate a solvent model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model. nih.gov Calculations would be performed for a range of solvents with varying dielectric constants (e.g., chloroform, water). It is well-documented that in polar solvents, the stabilization offered by solute-solvent hydrogen bonds can overcome the energetic advantage of intramolecular hydrogen bonds. nih.govacs.org This would favor more extended, linear conformations of the pentane backbone where the polar hydroxyl groups are exposed to the solvent.
Table 1: Hypothetical Relative Energies of this compound Conformers in Different Solvents This table is illustrative and based on general principles of conformational analysis for similar molecules.
| Conformer | Gas Phase (Relative Energy, kcal/mol) | Chloroform (Relative Energy, kcal/mol) | Water (Relative Energy, kcal/mol) |
|---|---|---|---|
| Extended | 2.5 | 1.0 | 0.0 |
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Electrostatic Effects)
A key aspect of the conformational analysis is the detailed study of non-covalent interactions within the molecule. The geminal fluorine atoms at the C2 position introduce strong stereoelectronic effects. The gauche effect, often observed in fluorinated alkanes, could influence the torsional preferences around the C-C bonds. nih.gov
The primary intramolecular interactions expected in this compound are:
O-H···O Hydrogen Bonding: Between the hydroxyl groups at C1 and C3.
O-H···F Hydrogen Bonding: A weaker, but still significant interaction between a hydroxyl hydrogen and one of the fluorine atoms.
Dipole-Dipole Interactions: The strong C-F and C-O bond dipoles will interact, leading to electrostatic repulsion or attraction depending on their relative orientation. Parallel C-F bonds, for instance, are generally destabilizing in the gas phase. acs.org
Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis would be used to quantify these interactions. QTAIM can identify bond critical points (BCPs) and characterize the nature and strength of hydrogen bonds. NBO analysis provides information about orbital interactions, such as the hyperconjugative effects that contribute to conformational stability.
Prediction and Correlation of Spectroscopic Data with Experimental Observations
A crucial validation of any computational model is its ability to reproduce experimental data. For this compound, this would involve predicting its spectroscopic properties and comparing them with experimentally obtained spectra.
DFT calculations are routinely used to predict vibrational (infrared and Raman) spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the frequencies and intensities of the vibrational modes. The calculated frequencies for the O-H and C-F stretching modes would be particularly sensitive to the molecule's conformation and hydrogen bonding status.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated. The chemical shifts of the protons and carbons, as well as the 1H-19F and 13C-19F coupling constants, are highly dependent on the local electronic environment and molecular geometry. Comparing the Boltzmann-averaged predicted spectra of the calculated conformer population with experimental NMR data provides a powerful method for validating the conformational analysis. nih.govnih.gov
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound This table is illustrative and based on general principles of spectroscopic prediction.
| Spectroscopic Parameter | Predicted Value (DFT/B3LYP/6-311+G(d,p)) | Experimental Value |
|---|---|---|
| ν(O-H) stretch (cm⁻¹) | 3450 (H-bonded), 3650 (free) | Typically broad band centered around 3400-3500 |
| ν(C-F) stretch (cm⁻¹) | 1050-1150 | Expected in the fingerprint region |
| ¹H NMR δ (C1-H) (ppm) | 3.8 - 4.2 | Dependent on solvent and concentration |
By systematically applying these computational techniques, a comprehensive understanding of the structure, energetics, and properties of this compound can be achieved, providing a robust theoretical foundation for any future experimental work on this compound.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate reaction mechanisms involved in the synthesis and transformation of fluorinated organic compounds. While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available research, the principles and findings from computational investigations of analogous fluorinated molecules provide significant insights into the potential pathways for its formation and reactivity.
Computational chemistry allows for the in-depth analysis of reaction coordinates, enabling the identification of transition states, intermediates, and the calculation of activation energies. This theoretical approach is crucial for understanding the regioselectivity and stereoselectivity often observed in fluorination reactions and subsequent transformations of fluorinated products.
For instance, DFT studies have been instrumental in understanding the synthesis of gem-difluoro compounds. These investigations often explore the step-by-step processes of fluorination, which can involve initial enolization followed by electrophilic or nucleophilic fluorination steps. The stability of intermediates and the energy barriers associated with different reaction pathways can be computationally modeled to predict the most likely mechanism.
In the context of molecules similar to this compound, computational studies have shed light on various mechanistic aspects. For example, comprehensive DFT studies have been used to elucidate the critical role of ligands in controlling the selectivity of reactions involving gem-difluoroallenes. acs.org Such studies provide a framework for how computational modeling could be applied to understand the influence of catalysts and reaction conditions on the synthesis of this compound.
Furthermore, computational analyses have been employed to investigate the stability of fluorinated compounds, which is a key factor in their reaction mechanisms. DFT and Natural Bond Orbital (NBO) analyses have been used to study the stability and electronic features of fluorinated molecules, providing insights into their reactivity. ekb.egnih.gov These theoretical calculations can help in understanding the influence of the fluorine atoms on the electronic structure of the molecule and its subsequent chemical behavior.
The table below summarizes findings from computational studies on related fluorinated compounds, illustrating the types of insights that could be gained from similar investigations on this compound.
| Compound/Reaction Type | Computational Method | Key Findings from Computational Modeling |
| gem-Difluoroallenes | Density Functional Theory (DFT) | Elucidation of the role of ligands in controlling reaction selectivity during hydrosilylation. acs.org |
| Fluorinated Flavones | Density Functional Theory (DFT) | Investigation of physicochemical properties, antioxidant activity, and electrophilicity. researchgate.net |
| Fluorinated Uridine Analogues | Density Functional Theory (DFT) | Conformational analysis and insights into a neighboring-group participation mechanism during fluorination. nih.gov |
| 2-Fluoroacetaldehyde | Density Functional Theory (DFT) | Analysis of the stability of keto-enol forms and conformers. ekb.eg |
While a dedicated computational study on the reaction mechanisms of this compound is yet to be reported, the established methodologies and findings from related systems provide a solid foundation for future theoretical investigations. Such studies would be invaluable for optimizing synthetic routes and understanding the chemical properties of this and other gem-difluorinated diols.
Chemical Reactivity and Transformation Pathways of 2,2 Difluoropentane 1,3 Diol
Chemical Transformations of the Diol Functional Groups
The presence of two hydroxyl groups in 2,2-Difluoropentane-1,3-diol dictates a significant portion of its chemical reactivity, which is analogous to that of other diols. These reactions primarily involve the derivatization, oxidation, and reduction of the alcohol functionalities.
Derivatization Reactions (e.g., Protection, Etherification, Esterification)
The hydroxyl groups of this compound can undergo common derivatization reactions such as protection, etherification, and esterification. These transformations are crucial for synthetic applications, allowing for the selective modification of the molecule.
Protection: The 1,3-diol moiety can be protected to prevent its reaction in subsequent synthetic steps. Common protecting groups for 1,3-diols include benzylidene acetals, which are formed by reacting the diol with benzaldehyde (B42025) in the presence of an acid catalyst. wikipedia.org The formation of a six-membered ring acetal (B89532) is generally a favored process.
Etherification: The hydroxyl groups can be converted to ethers through reactions with alkyl halides or sulfates in the presence of a base. The Williamson ether synthesis is a common method employed for this transformation. The electron-withdrawing nature of the adjacent difluoromethylene group is expected to increase the acidity of the hydroxyl protons, potentially facilitating deprotonation and subsequent etherification under milder basic conditions compared to non-fluorinated diols.
Esterification: Esterification of the diol can be achieved by reacting it with carboxylic acids, acid chlorides, or anhydrides. These reactions are typically catalyzed by acids or proceed via nucleophilic acyl substitution. The resulting esters are often valuable intermediates in various synthetic pathways. Diols like ethylene (B1197577) glycol are used as comonomers in polymerization reactions to form polyesters. wikipedia.org
Oxidation and Reduction Chemistry
Oxidation: The primary hydroxyl group at the 1-position and the secondary hydroxyl group at the 3-position of this compound can be oxidized to the corresponding aldehydes and ketones. The ultimate product of complete oxidation would be 2,2-difluoro-1,3-pentanedione. The synthesis of 2,2-difluoro-1,3-dicarbonyl derivatives from 1,3-dicarbonyl compounds has been reported, highlighting the stability of this functionality. beilstein-journals.orgnih.gov The oxidation of the diol would likely require standard oxidizing agents used for alcohols.
Reduction: The diol functional groups in this compound are already in a reduced state. Therefore, reduction chemistry is not a primary transformation pathway for the diol itself. Further reduction would necessitate cleavage of the carbon-oxygen bonds, which is a challenging process under standard reducing conditions.
Reactivity Pertaining to the Geminal Difluoromethylene Group
The geminal difluoromethylene (CF2) group at the 2-position is a key structural feature that significantly modulates the reactivity of this compound. The high electronegativity of the two fluorine atoms exerts a strong electron-withdrawing inductive effect (-I effect) on the neighboring carbon atoms.
This inductive effect has several important consequences:
Increased Acidity of Hydroxyl Groups: The electron density is pulled away from the oxygen atoms of the hydroxyl groups, weakening the O-H bonds and making the hydroxyl protons more acidic than those in non-fluorinated pentane-1,3-diols.
Influence on Nucleophilicity: The increased acidity of the hydroxyl groups implies that the corresponding alkoxides are more stable and less basic. This can affect the kinetics of reactions where the hydroxyl group acts as a nucleophile.
Stability of Adjoining Cations: The CF2 group would destabilize any carbocation formation on the adjacent C1 or C3 atoms, making reactions that proceed through such intermediates, like SN1-type substitutions, less favorable.
Acid-Base Properties and Their Influence on Reactivity
As mentioned, the most significant impact of the geminal difluoro group on the properties of this compound is the enhancement of the acidity of its hydroxyl groups. In general, geminal diols are in equilibrium with their corresponding ketone or aldehyde and water. wikipedia.org The presence of electron-withdrawing groups, such as the trifluoromethyl groups in hexafluoroacetone, can shift this equilibrium significantly towards the diol form. wikipedia.org While this compound is not a geminal diol in the strictest sense (two hydroxyls on the same carbon), the principle of inductive effects from adjacent fluorine atoms applies.
The pKa value of the hydroxyl protons in this compound is expected to be lower than that of pentane-1,3-diol. This increased acidity facilitates reactions that require deprotonation of the hydroxyl groups, such as etherification and certain esterification reactions, allowing them to proceed under milder basic conditions. Conversely, in acid-catalyzed reactions, the basicity of the hydroxyl oxygens is reduced, which could potentially slow down reactions that require initial protonation of the alcohol.
Kinetic and Mechanistic Studies of Reactions Involving this compound
Specific kinetic and mechanistic studies for reactions involving this compound are not extensively reported in the reviewed literature. However, insights can be drawn from studies on related fluorinated compounds and general reaction mechanisms.
For instance, in the fluorination of 1,3-diketones to form 2,2-difluoro-1,3-diketones, the rate-determining step for the second fluorination is the enolization of the intermediate 2-fluoro-1,3-diketone. beilstein-journals.org This suggests that reactions involving the formation or reaction of enol or enolate-like structures adjacent to the difluoromethylene group will have their kinetics significantly influenced by the electronic effects of the fluorine atoms.
Mechanisms for reactions of the diol functional groups, such as esterification and etherification, are expected to follow established pathways (e.g., nucleophilic acyl substitution, Williamson ether synthesis). However, the reaction rates will be modulated by the electronic properties conferred by the CF2 group. For example, the enhanced acidity of the hydroxyls would lead to a higher concentration of the alkoxide nucleophile at a given pH, which would influence the rate of SN2-type reactions like etherification.
The formation of geminal diols from aldehydes and ketones is known to be catalyzed by both acid and base. libretexts.org While this compound is not a geminal diol, the mechanisms of acid and base catalysis on its hydroxyl groups would be analogous. Under basic conditions, the reaction would likely proceed via a deprotonated alkoxide intermediate, while under acidic conditions, protonation of a hydroxyl group would precede nucleophilic attack. youtube.com
Applications of 2,2 Difluoropentane 1,3 Diol As an Advanced Chemical Building Block
Utilization in the Synthesis of Complex Fluorinated Organic Molecules
The unique arrangement of functional groups in 2,2-Difluoropentane-1,3-diol—two hydroxyl groups and a gem-difluorinated carbon—makes it a valuable precursor for a variety of complex organic molecules. The presence of the difluoromethylene (CF2) group can significantly influence the properties of the target molecules.
In the field of chemical biology, the introduction of fluorine into bioactive molecules is a widely used strategy to enhance their pharmacological profiles. ucd.ienih.govresearchgate.net The CF2 group can act as a bioisostere for a carbonyl group or a gem-dimethyl group, and its high electronegativity can modulate the acidity of neighboring protons and influence intermolecular interactions.
This compound can serve as a starting material for the synthesis of fluorinated analogues of natural products or drug candidates. The diol functionality allows for a wide range of chemical transformations to build more complex structures. For example, the hydroxyl groups can be selectively protected and then further functionalized to introduce other pharmacophoric features. The inherent chirality in many biologically active molecules can be mirrored in derivatives of this compound, potentially leading to stereochemically defined drug analogues with improved efficacy and selectivity.
The table below illustrates potential modifications of this compound to generate precursors for chemical biology research.
| Modification | Resulting Functional Group | Potential Application in Chemical Biology |
| Selective oxidation of one hydroxyl group | Fluorinated hydroxy-ketone | Precursor for enzyme inhibitors or metabolic probes |
| Conversion of hydroxyl groups to amines | Fluorinated diamine | Building block for fluorinated peptides or enzyme ligands |
| Esterification with bioactive carboxylic acids | Fluorinated di-ester | Prodrug design with modified release profiles |
| Conversion to cyclic sulfate and ring-opening | Introduction of diverse functional groups | Access to a library of fluorinated analogues for screening |
Lipophilicity is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. ucd.ieresearchgate.net The introduction of fluorine can have a profound, and sometimes counterintuitive, effect on lipophilicity. While a single fluorine atom can increase lipophilicity, a difluoromethyl or trifluoromethyl group can either increase or decrease it depending on the molecular context.
The 2,2-difluoro-1,3-diol moiety provides a means to fine-tune the lipophilicity and polarity of a molecule. The two hydroxyl groups contribute to hydrophilicity, while the difluorinated alkyl backbone has a more lipophilic character. By incorporating this diol into a larger molecule, researchers can systematically study the impact of this specific fluorination pattern on membrane permeability and protein-ligand interactions. This controlled modulation is invaluable for structure-activity relationship (SAR) studies in drug discovery.
The following table compares the calculated logP (a measure of lipophilicity) for pentane-1,3-diol and its difluorinated analogue, highlighting the influence of the CF2 group.
| Compound | Structure | Calculated logP | Effect of Difluorination |
| Pentane-1,3-diol | C5H12O2 | -0.3 | - |
| This compound | C5H10F2O2 | +0.2 | Increase in lipophilicity |
Note: Calculated logP values are estimates and can vary depending on the algorithm used. The trend, however, illustrates the potential impact of the CF2 group.
Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The incorporation of fluorine into these ring systems can lead to enhanced biological activity. 1,3-diols are well-known precursors for the synthesis of 1,3-dioxanes, a class of six-membered heterocyclic compounds.
This compound can react with aldehydes or ketones in the presence of an acid catalyst to form 5,5-difluoro-1,3-dioxane derivatives. These fluorinated heterocycles can then be used as scaffolds for the synthesis of more complex molecules or be evaluated for their own biological properties. The gem-difluoro group within the dioxane ring is expected to influence the ring conformation and the electronic properties of the molecule, potentially leading to novel biological activities.
An example of such a cyclization reaction is shown below:
Reaction Scheme: Synthesis of a Fluorinated 1,3-Dioxane (B1201747)
OH F OH
| | |
CH3-CH-C-CH-CH3 + R-CHO --[H+]--> CH3-CH--O--C(F)2--CH(CH3)--O--CH-R
|
F
(this compound) (Aldehyde) (5,5-Difluoro-4,6-dimethyl-2-R-1,3-dioxane)
Contributions to Advanced Materials Science Research
The unique properties of fluorinated compounds extend beyond medicine into the realm of materials science. Fluoropolymers, for instance, are known for their high thermal stability, chemical inertness, and low surface energy.
Fluorinated diols are valuable monomers for the synthesis of fluorinated polyesters and polyurethanes. mdpi.comgoogle.com this compound can be used as a monomer in condensation polymerization reactions with dicarboxylic acids or diisocyanates to produce polymers with a CF2 group in the backbone.
The presence of the gem-difluoro group is expected to impart several desirable properties to the resulting polymers, including:
Chemical resistance: The electron-withdrawing nature of fluorine atoms can protect the polymer backbone from chemical attack.
Modified solubility: The fluorine content can alter the solubility of the polymer in various organic solvents.
Low refractive index: Fluorinated polymers often exhibit low refractive indices, making them suitable for optical applications.
Research in this area would involve the synthesis of novel fluorinated polymers and the characterization of their thermal, mechanical, and optical properties.
The low surface energy of fluorinated compounds is a key property exploited in the development of hydrophobic and oleophobic coatings. core.ac.uk Molecules containing fluorinated segments tend to migrate to the surface of a material, creating a low-energy interface that repels water and oils.
This compound can be chemically modified to create fluorinated surfactants or surface modifiers. For example, the hydroxyl groups can be reacted with isocyanates to form urethane linkages, which can then be incorporated into coating formulations. google.com The difluoropentyl group would provide the desired surface properties.
Research in this area focuses on synthesizing new fluorinated additives and evaluating their performance in creating water-repellent, anti-fouling, and low-friction surfaces for a variety of applications, from textiles to electronic devices.
The following table outlines potential research avenues for this compound in surface modification.
| Derivative of this compound | Target Application | Desired Surface Property |
| Acrylate or methacrylate esters | UV-curable coatings | Hydrophobicity and oleophobicity |
| Silane-functionalized derivatives | Glass and metal surface treatment | Water repellency and ease of cleaning |
| Phosphate esters | Corrosion-resistant coatings for metals | Enhanced barrier properties |
Research into Fluorinated Solvents and Reaction Media for Specific Chemical Processes
There is no available research in the public domain that specifically investigates the use of This compound as a fluorinated solvent or reaction medium.
Fluorinated solvents are a class of solvents that exhibit unique properties due to the presence of carbon-fluorine bonds. envirotech-europe.comenvirotechint.comlsschemicals.comtengerchemical.com These properties often include high thermal and chemical stability, low flammability, and distinct solubility characteristics. envirotech-europe.comenvirotechint.comlsschemicals.comtengerchemical.com Research in this area typically involves the synthesis of novel fluorinated compounds and the evaluation of their physical and chemical properties, such as boiling point, viscosity, dielectric constant, and solubility parameters. The performance of these solvents is then assessed in various chemical reactions, focusing on aspects like reaction rates, yields, and selectivity. However, no such studies have been published for This compound .
Investigating Enzyme Inhibition Mechanisms through Transition State Mimicry
There is no available research in the public domain that specifically investigates the use of This compound in the study of enzyme inhibition mechanisms through transition state mimicry.
The design of enzyme inhibitors that mimic the transition state of a catalytic reaction is a powerful strategy in medicinal chemistry and enzymology. nih.gov Fluorinated compounds are often utilized in this context because the fluorine atom can act as a bioisostere for a hydroxyl group or can stabilize a hydrated form of a ketone, which may resemble the tetrahedral transition state of peptide bond hydrolysis. nih.govresearchgate.net Researchers typically synthesize fluorinated analogues of a substrate and then study their binding affinity and inhibitory activity against a target enzyme. nih.gov Techniques such as X-ray crystallography can be employed to elucidate the binding mode of the inhibitor in the enzyme's active site. nih.gov No such investigations have been documented for This compound .
Conclusion and Future Research Directions
Summary of Key Achievements in 2,2-Difluoropentane-1,3-diol Research
Research directly focused on this compound remains in its nascent stages, with much of the current understanding extrapolated from studies on analogous fluorinated diols and related chemical structures. A significant conceptual achievement has been the establishment of plausible synthetic pathways. For instance, the synthesis of 2,2-difluoro-1,3-dicarbonyl compounds, which can subsequently be hydrated to form gem-diols, presents a viable, though not yet specifically documented, route to this compound. beilstein-journals.orgresearchgate.net This approach is supported by the known reactivity of related 1,3-ketoesters, which readily hydrate (B1144303) to their corresponding gem-diol derivatives. researchgate.net
Furthermore, the broader field of organofluorine chemistry has provided a foundational understanding of the properties and potential reactivity of such a molecule. The introduction of the difluoromethylene (CF2) group is known to impart unique stereoelectronic properties, influencing molecular conformation, acidity, and metabolic stability. nih.gov While specific experimental data for this compound is scarce, the achievements in the synthesis and characterization of other fluorinated diols, such as pentafluoro-gem-diols and vicinal difluorodiols, have laid the groundwork for future investigations into this specific compound. nih.govolemiss.edu
Identification of Emerging Synthetic Methodologies for Fluorinated Diols
The synthesis of fluorinated diols, including potential routes to this compound, is continually evolving. Several emerging methodologies show considerable promise for accessing these and other structurally diverse fluorinated molecules.
One of the most significant areas of development is in deoxyfluorination . This process involves the replacement of hydroxyl groups with fluorine atoms. nih.gov Advanced reagents have been developed that offer milder and more selective fluorination conditions, which could be applicable to the synthesis of fluorinated diols from polyhydroxylated precursors. rsc.org
Another key area is the vicinal difunctionalization of alkenes , which allows for the direct introduction of two functional groups across a double bond. nih.gov This strategy could potentially be adapted to introduce both fluorine and hydroxyl functionalities in a stereocontrolled manner.
Furthermore, methods involving the ring-opening of fluorinated epoxides have proven effective for the synthesis of fluorinated diols and could be conceptually applied to precursors of this compound. The choice of fluorinating agent and reaction conditions can allow for high diastereoselectivity in these transformations.
Finally, the use of elemental fluorine in the presence of mediating agents like quinuclidine (B89598) for the difluorination of 1,3-dicarbonyl compounds is a powerful method. beilstein-journals.org The resulting 2,2-difluoro-1,3-dicarbonyls are direct precursors to the corresponding diols via hydration.
These emerging strategies offer a toolbox for synthetic chemists to not only access known fluorinated diols more efficiently but also to create novel structures with tailored properties.
Advancements in Computational and Spectroscopic Tools for Fluorinated Systems
The characterization of fluorinated molecules like this compound heavily relies on sophisticated computational and spectroscopic techniques. Recent advancements in these areas have been pivotal in understanding the structure and behavior of organofluorine compounds.
Computational Chemistry: Density Functional Theory (DFT) has become an indispensable tool for predicting the spectroscopic properties and reactivity of fluorinated compounds. researchgate.net For instance, DFT calculations can accurately predict ¹⁹F NMR chemical shifts, which is crucial for the identification and quantification of fluorinated products in complex mixtures. mdpi.com These computational models also provide insights into reaction mechanisms, such as those involved in deoxyfluorination reactions. researchgate.net
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a cornerstone for the analysis of fluorinated compounds due to its high sensitivity and wide chemical shift range. The coupling patterns between fluorine and hydrogen (¹H-¹⁹F) or carbon (¹³C-¹⁹F) provide invaluable structural information.
Mass Spectrometry (MS): While traditional mass spectrometry can be challenging for some fluorinated compounds, newer ionization techniques are being developed to improve detection and fragmentation analysis, aiding in molecular structure elucidation. nih.gov
The synergy between computational predictions and experimental spectroscopic data allows for a more detailed and accurate characterization of complex fluorinated systems, which will be essential for any future studies on this compound.
Exploration of Untapped Reactivity and Novel Transformations
While the specific reactivity of this compound has not been documented, research on related fluorinated compounds suggests several avenues for exploration. The presence of the gem-difluoro group adjacent to a hydroxyl function imparts unique chemical properties that can be exploited in novel transformations.
Studies on pentafluoro-gem-diols have shown they can serve as precursors to difluoroenolates through the release of trifluoroacetate, a mild reaction compatible with various reagents. nih.gov This suggests that this compound could potentially undergo analogous reactions, providing access to a range of difluorinated building blocks.
The reactivity of the hydroxyl groups in this compound is also of interest. Their acidity and nucleophilicity will be influenced by the neighboring difluoromethylene group. This could lead to selective transformations at one or both hydroxyl positions, such as etherification, esterification, or displacement reactions. The exploration of these reactions could lead to the synthesis of novel fluorinated molecules with potential applications in various fields.
Furthermore, the development of catalytic systems for the functionalization of C-F bonds, although challenging, represents a frontier in organofluorine chemistry. Such methodologies could potentially be applied to transform the difluoromethylene group in this compound, opening up new synthetic possibilities.
Prospective Applications in Interdisciplinary Chemical Research
Although not yet realized, the potential applications of this compound and related fluorinated diols are significant and span multiple disciplines.
Medicinal Chemistry: The incorporation of fluorine is a well-established strategy in drug design to enhance properties such as metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net The difluoromethyl group, in particular, can act as a bioisostere for hydroxyl or thiol groups, potentially modulating the biological activity of a parent molecule. nih.gov Therefore, this compound could serve as a valuable building block for the synthesis of novel pharmaceutical candidates. mdpi.com
Materials Science: Fluorinated diols are used as monomers in the synthesis of high-performance polymers like polyurethanes. mdpi.commdpi.com These materials often exhibit desirable properties such as low surface energy, high thermal stability, and chemical resistance. researchgate.net this compound could be investigated as a monomer or chain extender to create novel fluorinated polyurethanes with tailored properties for applications in coatings, textiles, and aerospace. tandfonline.comacs.org
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of agrochemicals. This compound could be a precursor for new pesticides and herbicides with improved performance. beilstein-journals.org
The following table provides a hypothetical overview of potential research directions and applications for this compound based on current knowledge of similar compounds.
Table 1: Prospective Research and Applications for this compound
| Research Area | Potential Application | Rationale |
|---|---|---|
| Medicinal Chemistry | Synthesis of novel drug candidates | The difluoromethylene group can act as a bioisostere and improve pharmacokinetic properties. researchgate.netnih.gov |
| Materials Science | Monomer for fluorinated polyurethanes | Introduction of fluorine can enhance thermal stability, chemical resistance, and surface properties. mdpi.commdpi.comresearchgate.net |
| Agrochemicals | Precursor for new pesticides/herbicides | Fluorination is a common strategy to increase the potency and stability of agrochemicals. beilstein-journals.org |
| Synthetic Chemistry | Chiral building block for complex molecules | Can be used to introduce a difluorinated stereocenter into larger, more complex structures. |
| Imaging | Synthesis of ¹⁸F-labeled PET tracers | The diol functionality allows for further chemical modification to attach targeting moieties for medical imaging. nih.gov |
Q & A
Q. Table 1. Key Analytical Parameters for this compound
| Parameter | Method | Reference Value |
|---|---|---|
| Molecular Weight | HRMS | 166.05 g/mol |
| ¹⁹F NMR Shift | CDCl₃, 300 MHz | δ -120 to -125 ppm |
| Aqueous Solubility (25°C) | Gravimetric Analysis | 15–20 mg/mL |
| LogP (Octanol-Water) | Shake-Flask Method | 0.8 ± 0.2 |
Q. Table 2. Comparative Fluorination Efficiency
| Fluorinating Agent | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| DAST | 85 | 92 | HF, minor olefins |
| Deoxo-Fluor | 78 | 95 | Si-containing residues |
| Catalytic (Pd/C) | 65 | 89 | Unreacted precursor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
